Hexane, 1,6-bis(2-propenyloxy)-

Description

Structural Context and Significance within Ether-Linked Hexane (B92381) Derivatives

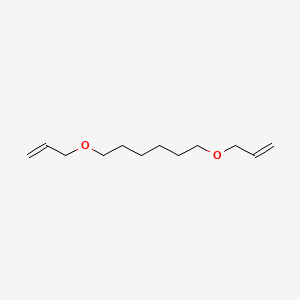

Hexane, 1,6-bis(2-propenyloxy)- belongs to the class of organic compounds known as ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. wikipedia.orgbritannica.com Specifically, it is a symmetrical diether, where the oxygen atoms are each bonded to a hexyl chain and an allyl group. The general structure of an ether is R-O-R'. In this case, the structure can be represented as CH2=CHCH2O(CH2)6OCH2CH=CH2.

The significance of this compound lies in the combination of its constituent parts. The hexane chain provides a degree of flexibility and hydrophobicity to the molecules it forms. The ether linkages, while generally stable, can influence the chemical and physical properties of the resulting polymers, such as their solubility and thermal stability. wikipedia.org The most critical feature, however, is the presence of the terminal allyl groups (H2C=CH-CH2-). wikipedia.org These unsaturated groups are highly reactive and can participate in a variety of polymerization reactions, including free-radical polymerization, thiol-ene reactions, and metathesis polymerization. This reactivity allows for the creation of cross-linked polymer networks with high density and specific functionalities.

Within the broader category of ether-linked hexane derivatives, Hexane, 1,6-bis(2-propenyloxy)- stands out due to the versatility of its allyl functional groups. Other derivatives might include saturated ethers or those with different functional groups, which would exhibit different reactivities and lead to materials with distinct properties. For instance, the related compound 1,6-hexanediol (B165255) diglycidyl ether contains epoxide rings instead of allyl groups, making it suitable for epoxy-based polymerizations. sigmaaldrich.comnih.gov

Table 1: Comparison of Hexane, 1,6-bis(2-propenyloxy)- with Related Hexane Derivatives

| Compound Name | Functional Groups | Primary Application Area |

| Hexane, 1,6-bis(2-propenyloxy)- | Allyl Ether | Polymer synthesis, cross-linking agent |

| 1,6-Hexanediol | Hydroxyl | Polyester (B1180765) and polyurethane production drugbank.com |

| 1,6-Bis(oxiran-2-ylmethoxy)hexane | Epoxide | Epoxy resins sigmaaldrich.com |

| 1,6-Bis(mesyloxy)hexane | Mesylate | Linker in antibody-drug conjugates glpbio.com |

| 1,6-Bis(trimethoxysilyl)hexane (B1329931) | Trimethoxysilyl | Adhesion promoter, cross-linking agent gelest.comchemicalbook.com |

Historical Development of Allyloxy and Related Unsaturated Ether Compounds

The history of allyl compounds dates back to 1844, when Theodor Wertheim first isolated an allyl derivative from garlic oil. wikipedia.org The term "allyl" itself is derived from the scientific name for garlic, Allium sativum. wikipedia.org This discovery opened the door to the exploration of a wide range of molecules containing the allyl group. wikipedia.org

Unsaturated ethers, a class of compounds that includes Hexane, 1,6-bis(2-propenyloxy)-, have been a subject of study in organic chemistry for their unique reactivity. acs.orgacs.org The development of synthetic methods to create these compounds has been crucial for their application in various fields. Early research focused on understanding their conformational properties and reactivity. acs.org

The significance of allyloxy compounds grew with the advancement of polymer chemistry. The ability of the allyl group to undergo polymerization reactions made these compounds valuable as monomers and cross-linking agents. wikipedia.org This led to the development of a wide array of materials with diverse applications, from coatings and adhesives to dental resins. The development of catalysts and new polymerization techniques has further expanded the utility of allyloxy compounds in creating complex polymer architectures.

Current Research Frontiers and Prospective Avenues for Hexane, 1,6-bis(2-propenyloxy)-

Current research on Hexane, 1,6-bis(2-propenyloxy)- is primarily focused on its application in materials science and polymer chemistry. The compound's ability to form highly cross-linked networks makes it a candidate for use in high-performance materials.

One promising area of research is its use in the development of dental composites. The goal is to create materials with improved mechanical properties, lower polymerization shrinkage, and enhanced durability. The reactivity of the allyl groups allows for efficient copolymerization with other monomers, leading to a robust and stable dental restorative material.

Another frontier is the synthesis of novel polymers with unique architectures. The bifunctional nature of Hexane, 1,6-bis(2-propenyloxy)- allows for the creation of cross-linked polymers and copolymers. Researchers are exploring its use in combination with other monomers to tailor the properties of the resulting materials for specific applications, such as in coatings, sealants, and optical materials.

Furthermore, the principles of green chemistry are influencing the future direction of research. mdpi.com Efforts are being made to develop more efficient and environmentally friendly methods for the synthesis and polymerization of Hexane, 1,6-bis(2-propenyloxy)-. This includes the use of biocatalysts and solvent-free reaction conditions. mdpi.commdpi.com

The prospective avenues for this compound are vast. As our understanding of its reactivity and the structure-property relationships of its polymers grows, we can expect to see its use in even more sophisticated applications. This could include the development of "smart" materials that respond to external stimuli, advanced drug delivery systems, and new types of biodegradable polymers. The continued exploration of this versatile monomer holds significant promise for the future of materials science.

Structure

3D Structure

Properties

CAS No. |

81866-56-0 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1,6-bis(prop-2-enoxy)hexane |

InChI |

InChI=1S/C12H22O2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h3-4H,1-2,5-12H2 |

InChI Key |

MPHJGZIQFJHOHU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCCCCCCOCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Hexane, 1,6 Bis 2 Propenyloxy

Chemical Synthesis Approaches

The predominant methods for synthesizing Hexane (B92381), 1,6-bis(2-propenyloxy)- and related compounds rely on well-established organic chemistry reactions. These approaches are characterized by their efficiency and adaptability, utilizing readily available starting materials.

Conventional Synthetic Pathways to 1,6-bis(2-propenyloxy)hexane

The most common and direct method for preparing Hexane, 1,6-bis(2-propenyloxy)-, also known as 1,6-di(allyloxy)hexane, is through a Williamson ether synthesis. This reaction involves the dialkylation of 1,6-hexanediol (B165255) with an allyl halide, such as allyl bromide or allyl chloride. The reaction is typically conducted in the presence of a strong base, like sodium hydride or potassium hydroxide (B78521), which deprotonates the hydroxyl groups of the diol to form a more nucleophilic dialkoxide intermediate. This intermediate then undergoes a nucleophilic substitution reaction with the allyl halide to form the desired diether.

The efficiency of this synthesis can be influenced by several factors, including the choice of solvent, temperature, and the nature of the base and leaving group on the allylating agent. Phase-transfer catalysts are also sometimes employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases like sodium hydroxide.

Derivatization from 1,6-Hexanediol and Allied Intermediates

1,6-Hexanediol serves as the foundational building block for the synthesis of Hexane, 1,6-bis(2-propenyloxy)-. The allylation of 1,6-hexanediol is a key derivatization step. This process involves the reaction of the diol with an allylating agent. For instance, reacting 1,6-hexanediol with allyl bromide in the presence of a base like sodium hydroxide yields 1,6-bis(2-propenyloxy)hexane.

Furthermore, 1,6-hexanediol can be sourced from the reduction of adipic acid and its esters, or through the hydrogenation of caprolactone. This versatility in sourcing the primary precursor adds to the robustness of the synthetic pathway.

Alkylation Reactions in the Synthesis of Related Bis(aryloxy)hexanes

The synthesis of structurally related bis(aryloxy)hexanes provides valuable insights into the alkylation reactions pertinent to this class of compounds. These syntheses often involve the reaction of a phenol (B47542) with a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1,6-diiodohexane. This reaction, another variation of the Williamson ether synthesis, is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

The reactivity of the dihaloalkane is a critical factor, with the iodo- and bromo- derivatives being more reactive than the chloro- derivative. These reactions are fundamental in creating long-chain diether compounds and are directly analogous to the synthesis of Hexane, 1,6-bis(2-propenyloxy)- from 1,6-hexanediol.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,6-Hexanediol | Allyl Bromide | Hexane, 1,6-bis(2-propenyloxy)- | Williamson Ether Synthesis |

| Phenol | 1,6-Dibromohexane | Bis(aryloxy)hexane | Williamson Ether Synthesis |

Biocatalytic and Biotechnological Synthesis Routes

While chemical synthesis remains the primary route, research into biocatalytic and biotechnological methods is gaining traction. These approaches offer the potential for more sustainable and environmentally benign processes.

Microbial Conversion Systems for Hexane-Based Diols

The biotechnological production of the precursor, 1,6-hexanediol, is an area of active research. Genetically engineered microorganisms, such as Escherichia coli, have been developed to produce 1,6-hexanediol from renewable feedstocks like glucose. These engineered microbes utilize specific metabolic pathways to convert the starting material into the desired diol. This biosynthetic approach provides a sustainable alternative to the conventional petroleum-based production of 1,6-hexanediol.

Enzymatic Transformations of Related Alkane Derivatives

Enzymes, acting as biocatalysts, offer high selectivity and operate under mild reaction conditions. While the direct enzymatic synthesis of Hexane, 1,6-bis(2-propenyloxy)- is not yet a widely established method, research into enzymatic transformations of related compounds is promising. For example, lipases have been investigated for their ability to catalyze etherification reactions. Although more commonly used for esterification, under specific conditions, such as in non-aqueous media, lipases can facilitate the formation of ether linkages.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of dialkoxyalkanes are highly dependent on the chosen reaction conditions. Factors including the solvent, catalyst, and specific reagents play a critical role in the outcome of the etherification process.

The choice of solvent is pivotal in Williamson ether synthesis as it influences the solubility of reactants and the rate of reaction. byjus.com Protic solvents tend to slow down the reaction by solvating the nucleophilic alkoxide, thus reducing its reactivity. byjus.com Therefore, polar aprotic solvents are generally preferred as they can dissolve the alkoxide salt while not significantly solvating the anion, leaving it free to react. byjus.commasterorganicchemistry.com

In syntheses analogous to that of Hexane, 1,6-bis(2-propenyloxy)-, various solvent systems have been employed to maximize efficiency. Acetonitrile is a common choice, as demonstrated in the preparation of 1,6-Bis(p-tolyloxy)hexane, where it served as the solvent for the reaction between 1,6-dibromohexane and 4-methoxyphenol. researchgate.net Other effective solvents for similar etherification reactions include N,N-dimethylformamide (DMF) and dioxane. organicchemistrytutor.com In some industrial applications, phase-transfer catalysis is utilized, which often involves a two-phase system of an aqueous and an organic solvent, or sometimes minimizes solvent use altogether. byjus.com

| Solvent | Type | Rationale for Use in Ether Synthesis | Example Analogous Compound | Reference |

|---|---|---|---|---|

| Acetonitrile | Polar Aprotic | Effectively dissolves reactants and promotes SN2 reaction pathway. | 1,6-Bis(p-tolyloxy)hexane | researchgate.net |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for a wide range of reaction temperatures. | General Williamson Synthesis | byjus.com |

| Dioxane | Polar Aprotic Ether | Used for synthesis of similar diallyl ethers like trimethylolpropane (B17298) diallyl ether. | Trimethylolpropane diallyl ether | organicchemistrytutor.com |

| Toluene | Nonpolar | Can be used, sometimes in conjunction with phase-transfer catalysts. | General Williamson Synthesis | google.com |

The core of the synthesis for Hexane, 1,6-bis(2-propenyloxy)- involves the reaction between the dialkoxide of 1,6-hexanediol and an allyl halide. The formation of the dialkoxide is achieved by treating 1,6-hexanediol with a strong base. Common bases used for this deprotonation step include potassium carbonate, sodium hydroxide (NaOH), and potassium hydroxide (KOH). byjus.comresearchgate.net

For industrial-scale synthesis or for improving reactivity, phase-transfer catalysts (PTCs) are often employed. byjus.com These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the alkoxide anion from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. byjus.com This enhances the reaction rate and allows for milder reaction conditions. In the synthesis of 1,6-Bis(p-tolyloxy)hexane, anhydrous potassium carbonate was used as the base to deprotonate the phenol in acetonitrile. researchgate.net

| Reagent/Catalyst | Role | Mechanism/Function | Example Application | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K2CO3) | Base | Deprotonates the hydroxyl groups of the diol to form the nucleophilic alkoxide. | Synthesis of 1,6-Bis(p-tolyloxy)hexane | researchgate.net |

| Sodium Hydroxide (NaOH) | Base | A strong, cost-effective base for generating alkoxides. Often used in aqueous solutions with a PTC. | Synthesis of trimethylolpropane diallyl ether | organicchemistrytutor.com |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst | Transports the alkoxide anion from the solid/aqueous phase to the organic phase. | Synthesis of spiro-dithiolane | |

| Allyl Bromide / Allyl Chloride | Reagent (Alkylating Agent) | Provides the allyl group that undergoes nucleophilic attack by the alkoxide. | General Williamson Synthesis | byjus.comwikipedia.org |

Isolation and Purification Techniques

Following the synthesis, the crude product mixture contains the desired Hexane, 1,6-bis(2-propenyloxy)-, unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is typically required to isolate the target compound with high purity.

Chromatography is a primary technique for the purification of ethers from reaction mixtures. Flash column chromatography is particularly effective for separating the target compound from nonpolar byproducts and more polar unreacted diol. wfu.edu For compounds with structures similar to Hexane, 1,6-bis(2-propenyloxy)-, silica (B1680970) gel is used as the stationary phase with a nonpolar mobile phase, such as a mixture of hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. researchgate.netbeilstein-journals.org The specific ratio of the eluent is optimized to achieve the best separation. For instance, 1,6-Bis(p-tolyloxy)hexane was purified using flash chromatography with a 10:1 mixture of petroleum ether and ethyl acetate. researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of the final product. GC is well-suited for volatile compounds like ethers and can be used to quantify residual starting materials or byproducts. gordon.edu HPLC, particularly in a reverse-phase setup, can be used for both analytical and preparative-scale purification of related bis-allyloxy compounds. sielc.com

| Method | Stationary Phase | Mobile Phase/Conditions | Purpose | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradients | Primary purification of the crude product. | researchgate.netbeilstein-journals.org |

| Gas Chromatography (GC) | Typically a nonpolar capillary column (e.g., HP-1) | Inert carrier gas (e.g., He, N2); temperature programming. | Purity analysis and quantification of volatile components. | gordon.edu |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Acetonitrile/Water with acid modifier (e.g., formic acid). | Purity analysis and preparative separation. | sielc.com |

Crystallization is often employed as a final purification step to obtain highly pure material and can be effective if the target compound is a solid at room temperature. The process involves dissolving the chromatographically purified product in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solvent.

The choice of solvent is critical. For a moderately polar compound like Hexane, 1,6-bis(2-propenyloxy)-, a solvent such as ethanol (B145695) may be suitable. This was the case for 1,6-Bis(p-tolyloxy)hexane, which was successfully crystallized from an ethanol solution by slow evaporation to yield colorless, block-like crystals. researchgate.net If the compound is a liquid or oil at room temperature, distillation under reduced pressure would be the preferred final purification step over crystallization.

Advanced Characterization Techniques and Structural Analysis

Chromatographic Purity Assessment

Chromatographic methods are indispensable for determining the purity of Hexane (B92381), 1,6-bis(2-propenyloxy)-. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods for this purpose. odinity.comlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the volatile nature of Hexane, 1,6-bis(2-propenyloxy)-, gas chromatography is a highly suitable technique for its purity analysis. odinity.com When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool not only for separation but also for the identification of the individual components in a sample. libretexts.orglibretexts.org

In a typical GC-MS analysis, a small, vaporized sample of Hexane, 1,6-bis(2-propenyloxy)- is introduced into a GC column. libretexts.org An inert carrier gas, such as helium or nitrogen, transports the sample through the column. libretexts.orglibretexts.org The separation is based on the differential partitioning of the sample components between the stationary phase coating the column and the mobile gas phase. libretexts.org Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and elute first. odinity.com

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint that allows for its identification. The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify the main peak as Hexane, 1,6-bis(2-propenyloxy)- and to tentatively identify any impurity peaks.

The purity is determined by calculating the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram would ideally show a single, sharp peak corresponding to Hexane, 1,6-bis(2-propenyloxy)-. The presence of other peaks indicates impurities.

Illustrative GC-MS Data for Purity Assessment of Hexane, 1,6-bis(2-propenyloxy)-

The following table represents hypothetical data from a GC-MS analysis of a synthesized batch of Hexane, 1,6-bis(2-propenyloxy)-, illustrating how purity is assessed.

| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Identification Method |

| 1 | 5.4 | Allyl alcohol | 0.5 | MS, RT Comparison |

| 2 | 8.2 | Hexane-1,6-diol | 1.0 | MS, RT Comparison |

| 3 | 12.5 | Hexane, 1,6-bis(2-propenyloxy)- | 98.0 | MS, NMR |

| 4 | 14.1 | Unidentified byproduct | 0.5 | MS |

This table is for illustrative purposes only, as specific experimental data for the chromatographic purity of Hexane, 1,6-bis(2-propenyloxy)- is not publicly available.

In this representative example, the purity of Hexane, 1,6-bis(2-propenyloxy)- is determined to be 98.0%. The impurities detected are likely residual starting materials (allyl alcohol, hexane-1,6-diol) and an unidentified byproduct from the synthesis process. Further analysis, such as comparing the retention times and mass spectra with those of known standards, would be used to confirm the identity of these impurities.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or as a complementary technique, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. libretexts.orgnih.gov In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used. libretexts.org More polar compounds will elute first, while less polar compounds like Hexane, 1,6-bis(2-propenyloxy)- will have longer retention times. libretexts.org A UV detector can be used if the compound or its derivatives absorb ultraviolet light. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

Reactivity and Reaction Mechanisms

Propenyloxy Group Reactivity

The allyl (2-propenyloxy) groups are the most reactive sites on the molecule. The carbon-carbon double bond is electron-rich and susceptible to a variety of addition reactions, most notably those involving radical intermediates.

The double bonds in the allyl groups make Hexane (B92381), 1,6-bis(2-propenyloxy)- an active participant in radical-mediated processes. The initiation of polymerization can be achieved through the introduction of free radicals, which attack the π-bond of the alkene. This process is typically started by radical initiators that decompose under heat or UV light, such as peroxides or azo compounds like 1,1'-azobis(isobutyronitrile) (AIBN). researchgate.net

The initiation mechanism involves two main steps:

Radical Formation : An initiator molecule decomposes to form two radicals.

Addition : The initiator radical (R•) adds to the double bond of the propenyloxy group, breaking the π-bond and forming a new, more stable sigma bond. This creates a carbon-centered radical on the monomer.

This newly formed radical can then attack another monomer molecule, propagating the polymer chain. However, the polymerization of allylic monomers can be complex due to the potential for allylic abstraction, where a radical abstracts a hydrogen atom from the carbon adjacent to the double bond, which can lead to chain termination or branching.

One of the most significant applications of Hexane, 1,6-bis(2-propenyloxy)- is as a cross-linking agent in material formulations, particularly in thiol-ene curing systems. upc.edursc.org Thiol-ene "click" chemistry is a highly efficient and often photo-initiated radical addition reaction between a thiol (-SH) and an alkene (-C=C-). rsc.orgresearchgate.net

The reaction proceeds via a step-growth radical mechanism:

Initiation : A photoinitiator absorbs UV light and generates a radical, which then abstracts a hydrogen atom from a thiol (R-SH), creating a thiyl radical (R-S•).

Propagation : The thiyl radical adds across the double bond of the propenyloxy group. This creates a carbon-centered radical.

Chain Transfer : The carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then continue the chain reaction.

Because Hexane, 1,6-bis(2-propenyloxy)- has two allyl groups and is often reacted with multifunctional thiols (molecules with three or more -SH groups), this process rapidly builds a three-dimensional, cross-linked polymer network. upc.edu This dual-curing process, often initiated by UV light and sometimes completed with thermal curing, is used to create stable thermoset materials for coatings, adhesives, and biomedical applications. rsc.orgresearchgate.netresearchgate.net

Table 1: Components in a Typical Thiol-Ene UV-Curable Formulation

| Component | Role in Formulation | Example |

|---|---|---|

| Alkene Monomer | Provides the "-ene" functional groups for cross-linking. | Hexane, 1,6-bis(2-propenyloxy)- |

| Thiol Cross-linker | Provides the "-thiol" functional groups; its multifunctionality leads to network formation. | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) |

| Photoinitiator | Absorbs UV light to generate radicals that initiate the thiol-ene reaction. | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) |

| Base Catalyst (optional) | Can be used in dual-cure systems to catalyze a secondary reaction, such as thiol-epoxy. | 1-Methylimidazole (1MI) |

Chemical Transformations of the Hexane Backbone and Ether Linkages

While the propenyloxy groups are the primary sites of reactivity, the rest of the molecule can also undergo chemical transformations, although generally under more forcing conditions.

The double bonds of the propenyloxy groups can be functionalized through various non-polymeric addition reactions. A key example is epoxidation, where the alkene is converted into an epoxide (oxirane). This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com This reaction converts Hexane, 1,6-bis(2-propenyloxy)- into 1,6-bis(oxiran-2-ylmethoxy)hexane, a diepoxide monomer that can be used in different types of polymerization. lab-chemicals.com Other catalysts, including those based on manganese or rhenium, can also facilitate epoxidation using hydrogen peroxide as the oxidant. organic-chemistry.orgacs.org

Other potential functionalizations of the double bonds include:

Dihydroxylation : Conversion of the alkene to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412).

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydroformylation : Addition of a formyl group (-CHO) and a hydrogen atom, typically using a rhodium or cobalt catalyst.

Table 2: Potential Functionalization Reactions of the Propenyloxy Group

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Epoxidation | Peroxyacids (e.g., m-CPBA), H₂O₂ with metal catalyst | Epoxide (Oxirane) |

| Dihydroxylation | OsO₄ (catalytic) with NMO; or cold, dilute KMnO₄ | Diol (-OH, -OH) |

| Bromination | Br₂ | Vicinal Dibromide (-Br, -Br) |

The ether linkages in the molecule are generally stable to many reagents, which is why ethers are often used as solvents. openstax.org However, they can be cleaved under harsh acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen by a strong acid (e.g., HBr or HI), which turns the alkoxy group into a good leaving group (an alcohol). libretexts.orgyoutube.com A nucleophile, such as the bromide or iodide ion, then attacks the adjacent carbon atom. For the primary carbons in the hexane chain of Hexane, 1,6-bis(2-propenyloxy)-, this cleavage occurs via an Sₙ2 mechanism. openstax.orgmasterorganicchemistry.com

Degradation can also be initiated by autoxidation at the allylic positions (the -CH₂- groups adjacent to the double bonds), which are susceptible to radical attack, especially in the presence of oxygen, heat, or UV light. This can lead to the formation of hydroperoxides and subsequent chain scission or cross-linking, degrading the material's properties over time. Polyacetal polymers, which also contain ether linkages, are known to degrade via depolymerization or hydrolysis mechanisms. researchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energetic properties of molecules. For a molecule such as Hexane (B92381), 1,6-bis(2-propenyloxy)-, these calculations can provide insights into its preferred three-dimensional shape and the distribution of electrons within the molecule.

Table 1: Predicted Bond Types and Expected Hybridization in Hexane, 1,6-bis(2-propenyloxy)-

| Bond Type | Atom 1 Hybridization | Atom 2 Hybridization |

| C-C (hexyl chain) | sp³ | sp³ |

| C-O (ether linkage) | sp³ | sp³ |

| C-O (allylic ether) | sp³ | sp² |

| C=C (alkene) | sp² | sp² |

| C-H (alkyl) | sp³ | s |

| C-H (alkenyl) | sp² | s |

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is where the molecule is most likely to donate electrons, while the LUMO is where it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For Hexane, 1,6-bis(2-propenyloxy)-, the π-bonds of the two propenyloxy groups are expected to be the primary contributors to the HOMO, making them susceptible to electrophilic attack.

Table 2: Conceptual Electronic Properties of Hexane, 1,6-bis(2-propenyloxy)-

| Property | Description |

| HOMO | The highest occupied molecular orbital, likely localized on the C=C double bonds of the propenyloxy groups. |

| LUMO | The lowest unoccupied molecular orbital, likely the corresponding π* antibonding orbitals of the C=C double bonds. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which would be a key determinant of the molecule's reactivity, particularly in polymerization reactions. A precise value would require specific calculations. |

| Electron Density | Expected to be highest around the oxygen atoms and the C=C double bonds due to the presence of lone pairs and π-electrons. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Hexane, 1,6-bis(2-propenyloxy)-, MD simulations could be used to explore its vast conformational space. By simulating the molecule's motion, researchers can identify the most stable conformers and understand the dynamics of its structural changes. Such studies would be valuable for understanding how the molecule behaves in solution and how its shape might influence its reactivity in processes like polymerization.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the energetic landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. For Hexane, 1,6-bis(2-propenyloxy)-, a key area of interest would be the modeling of its polymerization reactions. Theoretical studies could elucidate the mechanism of radical or cationic polymerization, providing detailed information on the transition state structures and the factors that control the reaction's kinetics and stereochemistry. However, specific studies modeling these reaction pathways for this particular monomer are not prevalent in the current body of scientific literature.

Research on Hexane, 1,6-bis(2-propenyloxy)- Reveals Limited Publicly Available Data

Extensive research into the polymerization and advanced materials applications of the chemical compound Hexane, 1,6-bis(2-propenyloxy)- has revealed a significant lack of publicly available scientific literature and data. Searches for information regarding its homopolymerization, copolymerization, and role as a cross-linking agent or reactive diluent did not yield specific findings for this particular monomer.

The investigation sought to detail the behavior of Hexane, 1,6-bis(2-propenyloxy)- in various polymerization processes, as outlined in the requested article structure. This included explorations into its homopolymerization mechanisms, such as Atom Transfer Radical Polymerization (ATRP), and methods for controlling polymer molecular weight and architecture. However, no studies detailing these specific aspects for Hexane, 1,6-bis(2-propenyloxy)- could be identified.

Similarly, inquiries into the copolymerization of this monomer with other common polymers, such as polyester (B1180765) resins and polyurethanes, and its potential application in the formation of specialty polymers for UV-curing materials, returned no relevant results. The role of Hexane, 1,6-bis(2-propenyloxy)- as a cross-linking agent or a reactive diluent, which are common applications for monomers with multiple reactive sites, also appears to be undocumented in accessible scientific databases.

While information exists for structurally related compounds, such as those with isocyanate or epoxide functional groups, these findings are not directly applicable to the propenyloxy-functionalized hexane derivative specified. The absence of data suggests that Hexane, 1,6-bis(2-propenyloxy)- may be a novel or highly specialized compound with limited research published in the public domain.

Therefore, the generation of a detailed article focusing on the specific polymerization and material application aspects of Hexane, 1,6-bis(2-propenyloxy)- is not feasible at this time due to the lack of foundational research data.

Polymerization and Advanced Materials Applications

Role as a Cross-linking Agent or Reactive Diluent

Applications in Epoxy Resin Systems and Adhesives

While direct applications of Hexane (B92381), 1,6-bis(2-propenyloxy)- in epoxy systems are not extensively documented in readily available literature, the utility of its structural analogs is well-established. A closely related compound, 1,6-Hexanediol (B165255) diglycidyl ether (HDDGE), which features epoxy groups instead of allyl groups, is widely used as a reactive diluent in epoxy resin formulations. wikipedia.org The primary function of HDDGE is to reduce the viscosity of the epoxy resin, which improves handling and processing characteristics. wikipedia.org Its linear aliphatic structure also imparts flexibility to the otherwise rigid cured epoxy, enhancing properties like impact resistance. wikipedia.org These modified epoxy systems are then formulated for a variety of applications, including adhesives, sealants, coatings, and composites. wikipedia.org

Similarly, other derivatives of the 1,6-hexane backbone are used to promote adhesion. For instance, 1,6-bis(trimethoxysilyl)hexane (B1329931) is employed as a silane (B1218182) coupling agent in adhesives and sealants to improve the bond between organic resins and inorganic substrates. shinetsusilicones.com Primer compositions containing allyl-functional silanes, such as allyltrimethoxysilane, have been developed to promote the adhesion of silicone rubber to various surfaces, including epoxy resins. google.com The presence of the allyl groups in Hexane, 1,6-bis(2-propenyloxy)- provides reactive sites that can be leveraged to enhance the cohesive strength and adhesive properties of polymer systems.

Formation of Network Polymers and Thermosets

The defining feature of Hexane, 1,6-bis(2-propenyloxy)- is its ability to form network polymers. The two terminal allyl groups (2-propenyloxy groups) can participate in polymerization reactions, creating covalent bonds and linking multiple monomer units together. This process, known as crosslinking, results in the formation of a rigid, three-dimensional thermoset polymer. researchgate.net Thermosets are polymers that are irreversibly cured to produce an infusible and insoluble network, a transformation induced by heat, radiation, or chemical catalysts.

The crosslinking of polymers containing allyl functional groups can be achieved through various chemical reactions, notably thiol-ene coupling. researchgate.net This reaction involves the addition of a thiol group (S-H) across the carbon-carbon double bond of the allyl group, often initiated by UV light or radicals. researchgate.net Research on bio-based polycarbonates has demonstrated the use of alkene functionalities for creating cross-linked networks via this radical thiol-ene coupling reaction. researchgate.net The resulting network materials exhibit properties that are influenced by the structure and density of the crosslinks. researchgate.net By acting as a crosslinking agent, Hexane, 1,6-bis(2-propenyloxy)- can significantly enhance the mechanical strength and thermal stability of materials.

Development of Functional Materials

The unique combination of a flexible aliphatic core and reactive allyl end-groups makes Hexane, 1,6-bis(2-propenyloxy)- a candidate for creating a variety of functional materials.

Sensitizers for Thermal Recording Materials

In the technology of thermal printing, sensitizers play a crucial role. Thermal paper consists of a leuco dye (a colorless dye precursor) and a developer, which react to form a color when heated. epa.gov A sensitizer (B1316253) is a chemical added to this mixture to optimize the color-forming reaction. epa.gov Its primary function is to lower the melting point of the system, allowing the dye and developer to mix and react at the precise temperature supplied by the thermal print head. epa.gov

A structural analog of the subject compound, 1,6-Bis(p-tolyloxy)hexane , is explicitly identified for use as a sensitizer in thermal recording materials. researchgate.net This established application suggests that molecules with a 1,6-dioxyhexane central structure are effective in this role. The long, flexible hexane chain can influence the melting behavior of the formulation, facilitating the development of a clear image upon heating.

Table 1: Research Findings on a Related Sensitizer Compound

| Compound Name | Application | Reference |

|---|---|---|

| 1,6-Bis(p-tolyloxy)hexane | Sensitizer for thermal recording materials | researchgate.net |

Components in Fire-Resistant Materials

The development of fire-resistant polymers is critical for safety in numerous applications, from electronics to construction and transportation. The chemical structure of a polymer is a key determinant of its flammability. faa.gov Research indicates that 1,6-Bis(p-tolyloxy)hexane , an analog of Hexane, 1,6-bis(2-propenyloxy)-, is used in fire-resistant materials. researchgate.net While the specific mechanism is not detailed, the inclusion of certain chemical moieties can enhance the fire resistance of a polymer system. For example, polymers containing aromatic groups tend to form a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. faa.gov Other strategies include incorporating phosphorus or halogenated compounds into the polymer structure. researchgate.netrsc.orgresearchgate.net The use of the tolyloxy analog suggests that the hexane-1,6-dioxy backbone can be a scaffold for delivering fire-retardant functionalities.

Applications in Advanced Coatings and Sealants

Hexane, 1,6-bis(2-propenyloxy)- and its derivatives are valuable components in the formulation of high-performance coatings and sealants. The long, flexible hexane chain can improve the elasticity and impact resistance of a coating, while the reactive end-groups ensure it becomes a permanent part of the polymer matrix.

Its close analog, 1,6-Hexanediol diglycidyl ether, is a common reactive diluent in epoxy coatings and sealants, where it enhances flexibility. wikipedia.org Furthermore, silane derivatives like 1,6-bis(trimethoxysilyl)hexane are used to modify surfaces, providing water repellency and chemical resistance, which are crucial for durable and protective coatings. shinetsusilicones.com These silanes can also act as coupling agents to improve the adhesion of the coating or sealant to the substrate. shinetsusilicones.com Coatings can be applied using various conventional methods, including spray, roll, and gravure coating. epo.org The bifunctional nature of Hexane, 1,6-bis(2-propenyloxy)- allows it to crosslink within a coating formulation, contributing to a durable, chemically-resistant finish.

Table 2: Applications of Hexane Derivatives in Coatings and Sealants

| Compound Derivative | Function | Application | Reference |

|---|---|---|---|

| 1,6-Hexanediol diglycidyl ether | Reactive Diluent / Flexibilizer | Coatings, Sealants | wikipedia.org |

| 1,6-Bis(trimethoxysilyl)hexane | Surface Modifier / Coupling Agent | Coatings, Sealants | shinetsusilicones.com |

Potential in Liquid Crystal Materials and Electronic Applications

The molecular structure of Hexane, 1,6-bis(2-propenyloxy)- suggests potential for use in advanced electronic materials. The synthesis of materials with specific liquid crystalline properties often relies on molecules that have both rigid and flexible segments. The flexible hexyl chain of the compound can act as a spacer between more rigid, functional groups. Crystal structure analysis of the related compound 1,6-Bis(p-tolyloxy)hexane reveals that the molecules align in stacked columns, an ordered arrangement that is a precursor to liquid crystal phases. researchgate.net

In the field of electronics, thermosetting polymers are valued for their thermal stability and insulating properties. Low-dissipation materials are essential for applications like high-frequency printed circuit boards. Research into thermosets derived from benzoxazines, which can be combined with epoxy resins, shows their suitability for creating materials with the low dielectric constants and high thermal stability required for electronic components. mdpi.com Silane coupling agents based on the hexane backbone, such as 1,6-bis(trimethoxysilyl)hexane, are also used in electronic materials, particularly for self-assembly and surface adhesion. shinetsusilicones.com The ability of Hexane, 1,6-bis(2-propenyloxy)- to form crosslinked thermoset networks makes it a candidate for creating stable, insulating materials for electronic applications.

Degradation and Environmental Fate Studies

Chemical Degradation Pathways

The chemical structure of Hexane (B92381), 1,6-bis(2-propenyloxy)- features two primary components susceptible to degradation: the allyl ether functional groups and the hexane backbone. Chemical degradation can occur through several pathways, including oxidation, hydrolysis, and photodegradation.

Oxidation: The allyl groups are prone to oxidation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), osmium tetroxide (OsO₄), and various chromium and manganese oxides can cleave the double bonds within the allyl groups. organic-chemistry.org A common laboratory method for the oxidative cleavage of allyl ethers involves a two-step process: hydroxylation of the double bond followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org More direct oxidative transformations can convert allylic ethers into α,β-unsaturated ketones or aldehydes. For instance, iodine in the presence of water has been shown to mediate the deprotective oxidation of allylic ethers. nih.gov This reaction is thought to proceed through the formation of an allylic alcohol intermediate, which is then oxidized to the corresponding carbonyl compound. nih.gov

Hydrolysis: The ether linkages in Hexane, 1,6-bis(2-propenyloxy)- are generally stable under neutral conditions but can be cleaved under specific catalytic conditions. One common method for cleaving allyl ethers is through isomerization to a more labile enol ether, which is then hydrolyzed under mild acidic conditions. organic-chemistry.org This isomerization can be catalyzed by transition metals like palladium or rhodium. acsgcipr.org Additionally, supported Group VIII metal catalysts, particularly those containing platinum and palladium, have been shown to effectively hydrolyze allyl ethers to their corresponding ketones at elevated temperatures and pressures. google.com

Photodegradation: Exposure to sunlight can also induce the degradation of ether-containing compounds. Studies on related compounds, such as hydroxylated polybromodiphenyl ethers, have demonstrated that ether bond cleavage is a dominant pathway in both direct photolysis and photooxidation reactions. nih.gov For other types of ethers, like oxime ethers, photodegradation can involve the cleavage of other susceptible bonds, such as the N-O bond, following photoisomerization. researchgate.net It is plausible that the allyl ether bonds in Hexane, 1,6-bis(2-propenyloxy)- could undergo similar photochemical cleavage.

| Degradation Pathway | Reagents/Conditions | Potential Products |

| Oxidation | KMnO₄, OsO₄, I₂/H₂O organic-chemistry.orgnih.gov | Aldehydes, Ketones, Carboxylic acids |

| Hydrolysis | Isomerization (e.g., with KOtBu) followed by acid; Supported Group VIII metal catalysts organic-chemistry.orggoogle.com | Alcohols, Ketones |

| Photodegradation | UV light | Cleavage products (e.g., alcohols, aldehydes) |

Biotransformation Studies

The biodegradation of Hexane, 1,6-bis(2-propenyloxy)- would likely involve microbial action targeting both the hexane chain and the allyl ether functionalities.

While no studies have specifically identified microorganisms that degrade Hexane, 1,6-bis(2-propenyloxy)-, research on the biodegradation of its constituent parts, hexane and other ethers, provides valuable insights.

Bacteria capable of degrading n-hexane have been isolated and studied. For example, Rhodococcus sp. EH831, isolated from petroleum-contaminated soil, has demonstrated the ability to utilize hexane as its sole carbon and energy source. nih.gov This bacterium can also degrade a variety of other hydrocarbons, including ethers. nih.govresearchgate.net The proposed aerobic degradation pathway of hexane by this strain involves terminal oxidation to form 2-hexanol, which is then oxidized to 2-hexanone. Subsequent intermediates include 5-hexen-2-one (B94416) and 2,5-hexanedione, which are further broken down into smaller molecules and eventually mineralized to carbon dioxide. nih.gov Approximately 49% of the hexane was mineralized to CO₂, with about 46% being converted into biomass. nih.gov

The ether linkages present a greater challenge for microbial degradation. However, some microorganisms have been shown to cleave ether bonds. The initial attack on the allyl groups could be initiated by monooxygenase or dioxygenase enzymes, leading to epoxidation or dihydroxylation of the double bonds, similar to the chemical oxidation pathways. These transformations would make the compound more water-soluble and susceptible to further enzymatic degradation.

| Microorganism | Substrate Degraded | Key Degradation Pathway |

| Rhodococcus sp. EH831 | n-Hexane and other hydrocarbons (including ethers) nih.govresearchgate.net | Terminal oxidation of hexane to 2-hexanol, followed by further oxidation and cleavage. nih.gov |

The resistance or lability of Hexane, 1,6-bis(2-propenyloxy)- to biotransformation is influenced by several factors.

Resistance:

Ether Bonds: Ether linkages are generally more resistant to microbial attack than ester bonds. Their stability can hinder the rapid biodegradation of the molecule.

Recalcitrance of Alkanes: While biodegradable, longer-chain alkanes like hexane can be degraded relatively slowly due to their low water solubility, which limits their availability to microorganisms. nih.gov

Lability:

Allyl Groups: The presence of the reactive allyl groups can increase the molecule's susceptibility to initial enzymatic attack. As mentioned, enzymes like monooxygenases could target these double bonds.

Co-metabolism: The degradation of this compound could be facilitated in environments where other more easily degradable carbon sources are present, promoting the growth of a diverse microbial community with a broad range of metabolic capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.